molecular formula C10H12ClNO2 B1353700 (R)-3-Amino-4-(3-chlorophenyl)butanoic acid CAS No. 785038-49-5

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid

Cat. No.: B1353700
CAS No.: 785038-49-5
M. Wt: 213.66 g/mol
InChI Key: IWIJTZNQNXPKGN-SECBINFHSA-N
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Description

®-3-Amino-4-(3-chlorophenyl)butanoic acid is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an amino group, a chlorophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-chlorophenyl)butanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(3-chlorophenyl)butanoic acid may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-4-(3-chlorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(3-chlorophenyl)butanoic acid: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activity.

    γ-Amino butyric acid (GABA): A structurally related compound with a similar backbone but lacking the chlorophenyl group.

    Baclofen: A GABA derivative used as a muscle relaxant, with a similar structure but different substituents.

Uniqueness

®-3-Amino-4-(3-chlorophenyl)butanoic acid is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3R)-3-amino-4-(3-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJTZNQNXPKGN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420713
Record name (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785038-49-5
Record name (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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